Zinnolide
Overview
Description
Zinnolide is a phytotoxin isolated from the fungus Alternaria solani. It is known for its unique structure and biological activity. The compound has been studied for its potential effects on plant growth and its role in plant-pathogen interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinnolide can be synthesized through various chemical reactions involving the manipulation of its functional groups. One common method involves the reduction of this compound with sodium borohydride in tetrahydrofuran to yield a phthalide .
Industrial Production Methods: Industrial production of this compound is typically achieved through the cultivation of Alternaria solani in controlled environments. The fungus is grown in nutrient-rich media, and the compound is extracted from the culture filtrate using organic solvents .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound with sodium borohydride yields a diol.
Substitution: The compound can participate in substitution reactions, particularly involving its hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride in tetrahydrofuran is used for reduction.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Diol derivatives.
Substitution: Substituted this compound compounds.
Scientific Research Applications
Chemistry: Used as a model compound for studying phytotoxins and their interactions with plants.
Biology: Investigated for its role in plant-pathogen interactions and its effects on plant growth.
Industry: Explored for its potential use in agricultural biotechnology to develop disease-resistant crops
Mechanism of Action
Zinnolide exerts its effects by interfering with the normal physiological processes of plants. It targets specific molecular pathways involved in plant growth and development, leading to inhibition of growth and induction of necrosis in susceptible plants. The exact molecular targets and pathways are still under investigation, but it is believed to involve disruption of cellular signaling and metabolic processes .
Comparison with Similar Compounds
Zinniol: Another phytotoxin from the Alternaria genus, structurally similar to zinnolide but with different functional groups.
Solanapyrones: A group of phytotoxins from Alternaria solani with similar biological activities but distinct chemical structures
Uniqueness of this compound: this compound is unique due to its specific structure, which includes a lactol moiety and a prenyl group. This structure differentiates it from other similar compounds and contributes to its distinct biological activity .
Properties
IUPAC Name |
3-hydroxy-4-methoxy-5-methyl-6-(3-methylbut-2-enoxy)-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-8(2)5-6-19-11-7-10-12(13(18-4)9(11)3)15(17)20-14(10)16/h5,7,15,17H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYPEFYKFZTPFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1OC)C(OC2=O)O)OCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912813 | |
Record name | 3-Hydroxy-4-methoxy-5-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20912813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99257-12-2 | |
Record name | 1(3H)-Isobenzofuranone, 3-hydroxy-4-methoxy-5-methyl-6-[(3-methyl-2-butenyl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99257-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zinnolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099257122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-4-methoxy-5-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20912813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZINNOLIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZP97LR17K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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